molecular formula C13H20N2 B3244954 (S)-1-Benzyl-5-methyl-1,4-diazepane CAS No. 1644457-28-2

(S)-1-Benzyl-5-methyl-1,4-diazepane

Cat. No.: B3244954
CAS No.: 1644457-28-2
M. Wt: 204.31
InChI Key: PQJUKENLCKCHQX-LBPRGKRZSA-N
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Description

(S)-1-Benzyl-5-methyl-1,4-diazepane is a chiral compound belonging to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-5-methyl-1,4-diazepane typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzyl and methyl-substituted precursors.

    Cyclization: The key step involves the cyclization of these precursors to form the seven-membered diazepane ring. This can be achieved through various methods, including nucleophilic substitution and ring-closing reactions.

    Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Benzyl-5-methyl-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or methyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines derived from the reduction of the diazepane ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-Benzyl-5-methyl-1,4-diazepane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-5-methyl-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Benzyl-1,4-diazepane: Lacks the methyl group, which can influence its chemical and biological properties.

    1-Benzyl-5-ethyl-1,4-diazepane: The ethyl group instead of the methyl group can lead to different steric and electronic effects.

    1-Benzyl-5-methyl-1,4-oxazepane: Contains an oxygen atom in the ring, altering its reactivity and interactions.

Uniqueness: (S)-1-Benzyl-5-methyl-1,4-diazepane is unique due to its specific chiral configuration and the presence of both benzyl and methyl groups, which can significantly influence its chemical behavior and biological activity compared to its analogs.

Properties

IUPAC Name

(5S)-1-benzyl-5-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJUKENLCKCHQX-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(CCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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